molecular formula C13H16O2 B14549784 4-Ethoxy-5,7-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 61808-27-3

4-Ethoxy-5,7-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14549784
CAS No.: 61808-27-3
M. Wt: 204.26 g/mol
InChI Key: GNKYMLQAEVUYKZ-UHFFFAOYSA-N
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Description

4-Ethoxy-5,7-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by a fused ring structure consisting of a cyclopentanone ring and a benzene ring, with ethoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5,7-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reaction of 2,3-dihydro-1H-inden-1-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5,7-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indenones with different functional groups.

Scientific Research Applications

4-Ethoxy-5,7-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5,7-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the ethoxy group.

    4,7-Dimethyl-2,3-dihydro-1H-indene: Similar structure but lacks the ethoxy group and has a different ring system.

    3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but with different substituents.

Uniqueness

4-Ethoxy-5,7-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

61808-27-3

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-ethoxy-5,7-dimethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C13H16O2/c1-4-15-13-9(3)7-8(2)12-10(13)5-6-11(12)14/h7H,4-6H2,1-3H3

InChI Key

GNKYMLQAEVUYKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C2=C1CCC2=O)C)C

Origin of Product

United States

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